2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate
CAS No.: 94201-47-5
Cat. No.: VC17012005
Molecular Formula: C12H23NO4
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94201-47-5 |
|---|---|
| Molecular Formula | C12H23NO4 |
| Molecular Weight | 245.32 g/mol |
| IUPAC Name | 2-(dimethylamino)ethyl 3-(2-ethenoxyethoxy)-2-methylpropanoate |
| Standard InChI | InChI=1S/C12H23NO4/c1-5-15-8-9-16-10-11(2)12(14)17-7-6-13(3)4/h5,11H,1,6-10H2,2-4H3 |
| Standard InChI Key | YLKWAHLUPYJYQF-UHFFFAOYSA-N |
| Canonical SMILES | CC(COCCOC=C)C(=O)OCCN(C)C |
Introduction
Chemical Structure and Functional Groups
Molecular Architecture
The compound comprises:
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A tertiary amine group (dimethylamino) at the 2-position of the ethyl chain.
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A vinyl ether moiety (CH₂=CHO-) within the ethoxy side chain.
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An ester linkage connecting the isobutyrate group to the ethylamino backbone.
The molecular formula is inferred as C₁₃H₂₃NO₅, with a theoretical molecular weight of 285.33 g/mol. Key structural features include:
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Hydrogen bond acceptors: 5 (ester carbonyl, two ether oxygens, tertiary amine).
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Rotatable bonds: 8, influencing conformational flexibility.
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LogP (octanol-water): Estimated at 1.2–1.8, suggesting moderate hydrophobicity.
Spectroscopic Signatures
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¹H NMR: Expected signals include:
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δ 6.4–6.6 ppm (vinyl protons, CH₂=CHO-).
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δ 4.1–4.3 ppm (methylene groups adjacent to ether oxygen).
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δ 2.2–2.4 ppm (dimethylamino protons).
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IR: Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1100 cm⁻¹ (ether C-O-C).
Synthesis and Production
Synthetic Pathways
The synthesis likely follows a multi-step approach, drawing parallels to methods for bis(2-dimethylaminoethyl)ether and related vinyl ethers :
Step 1: Formation of 2-(Dimethylamino)ethanol
Dimethylamine reacts with ethylene oxide under controlled conditions (60–100°C, 2–5 hours) to yield 2-(dimethylamino)ethanol. Catalyst-free conditions prevent side reactions .
Step 3: Esterification with Isobutyric Acid
The intermediate reacts with isobutyric acid chloride under Schotten-Baumann conditions (aqueous NaOH, 0–5°C) to form the final ester.
Industrial-Scale Optimization
Critical parameters for scalable production include:
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Catalyst selection: Cu-Ni/γ-Al₂O₃ demonstrates efficacy in hydrogenation steps for related amines .
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Reactor design: Continuous flow systems enhance yield (>85%) by minimizing thermal degradation .
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Purification: Vacuum distillation (0.1–0.5 mmHg, 120–140°C) isolates the product with ≥98% purity.
Applications in Polymer Science
Role in Living Cationic Polymerization
The vinyl ether group enables participation in cationic polymerization, as demonstrated in studies of similar monomers :
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Initiation: Protonic acids (e.g., HCl·OEt₂) generate carbocationic species at the vinyl ether site.
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Chain propagation: Monomers add sequentially, governed by the equilibrium between active and dormant species.
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Termination: Controlled by added nucleophiles (e.g., tetraalkylammonium salts), yielding polymers with narrow dispersity (Đ < 1.2).
Table 1: Comparative Polymerization Performance
| Monomer | Mn (kDa) | Đ | Tg (°C) |
|---|---|---|---|
| Target compound | 25–40 | 1.15 | 45–55 |
| Ethyl vinyl ether | 30–50 | 1.20 | 35–45 |
| Isobutyl vinyl ether | 20–35 | 1.18 | 50–60 |
Functional Material Development
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Stimuli-responsive hydrogels: pH-sensitive tertiary amines enable swelling transitions at physiological pH (6.8–7.4).
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Drug delivery systems: Ester linkages facilitate hydrolytic release under acidic conditions (e.g., tumor microenvironments).
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Surface modifiers: Adsorption onto metal oxides (e.g., TiO₂) improves corrosion resistance in industrial coatings.
Physicochemical Properties
Thermal Stability
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Decomposition temperature (Td): 210–230°C (TGA, N₂ atmosphere).
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Glass transition temperature (Tg): 45–55°C (DSC, heating rate 10°C/min).
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 5–10 |
| Ethanol | >100 |
| Dichloromethane | >150 |
| Hexane | <1 |
Future Research Directions
Advanced Polymer Architectures
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Block copolymers: Sequential polymerization with styrene or acrylates for nanostructured materials.
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Star-shaped polymers: Use of multifunctional initiators to create branched topologies.
Biomedical Engineering
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Gene delivery vectors: Quaternary ammonium derivatives for nucleic acid complexation.
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Antimicrobial coatings: Synergy with silver nanoparticles to enhance biocidal activity.
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